N-(4-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by:
- A thieno[3,2-d]pyrimidinone core substituted with a 3-ethyl and 7-phenyl group.
- A sulfanyl (-S-) linker connecting the core to an acetamide moiety.
- A 4-bromophenyl group attached to the acetamide nitrogen.
Molecular Formula: C22H18BrN3O2S2 (inferred from structural analogues). Molecular Weight: ~500.4 g/mol (calculated). Key Features: The ethyl group at position 3 and bromophenyl substituent distinguish it from closely related compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2S2/c1-2-26-21(28)20-19(17(12-29-20)14-6-4-3-5-7-14)25-22(26)30-13-18(27)24-16-10-8-15(23)9-11-16/h3-12H,2,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUCUTLMSJBTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Bromophenyl group : Enhances lipophilicity and may influence biological interactions.
- Thieno[3,2-d]pyrimidin core : Known for various biological activities, including anticancer properties.
- Thioacetamide moiety : Contributes to the compound’s reactivity and potential interactions with biological targets.
Its molecular formula is , with a molecular weight of approximately 483.4 g/mol .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cancer Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell growth and induce apoptosis in various cancer cell lines .
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, influencing signaling pathways related to cell growth and survival .
- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties that could protect against cellular damage .
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer effects. For instance, studies have reported that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of cancer cells by targeting key regulatory pathways involved in tumor growth .
A recent study highlighted the potential of thienopyrimidine derivatives as effective inhibitors of epidermal growth factor receptor (EGFR), a common target in cancer therapy . This suggests that N-(4-bromophenyl)-2-{(3-ethyl-4-oxo-7-phenyl)} could be further explored for its anticancer properties.
Case Studies and Research Findings
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Preliminary studies indicate that N-(4-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits significant biological activity against cancer cells. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of both the thioacetamide and pyrimidine functionalities suggests potential interactions with biological targets involved in cancer pathways .
2. Mechanism of Action
The compound may exert its effects through several mechanisms:
- Enzyme Inhibition : It could inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : The compound may interact with cellular receptors to modulate signaling pathways.
- DNA/RNA Interaction : It may bind to nucleic acids, affecting gene expression or replication .
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Thieno-Pyrimidine Core : Cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
- Introduction of the Bromophenyl Group : Achieved through electrophilic aromatic substitution reactions.
- Acetamide Group Addition : Reaction with acetic anhydride or acetyl chloride in the presence of a base .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and analogues from literature:
Key Observations:
The 6,7-dihydro modification in introduces saturation, reducing aromaticity and possibly altering binding kinetics.
Substituent Effects :
- 3-Alkyl Groups : The ethyl group in the target compound increases lipophilicity (logP ~3.8 estimated) compared to the methyl group in (logP ~3.2), which may improve membrane permeability but reduce aqueous solubility.
- Aryl Groups : The 4-bromophenyl (target) vs. 4-(trifluoromethoxy)phenyl () substituents differ in electronic effects. The CF3O group is strongly electron-withdrawing, which could enhance metabolic stability but reduce nucleophilic interactions.
Spectroscopic and Analytical Data
- NMR Shifts: reports a singlet for the pyrimidinone CH-5 proton at δ 5.98 ppm and SCH2 at δ 4.05 ppm. In the target compound, the thieno ring protons are expected downfield (δ 7.0–8.5 ppm) due to aromatic deshielding. The ethyl group’s CH2 and CH3 protons in the target compound would appear as quartets and triplets near δ 1.2–1.5 ppm.
Elemental Analysis :
- shows close agreement between calculated and found values (e.g., C: 43.95% vs. 44.08% calculated), suggesting high purity. Similar precision is expected for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
